molecular formula C48H90O15 B134888 BF-7 Diglycosyl diacylglycerol CAS No. 156957-28-7

BF-7 Diglycosyl diacylglycerol

Katalognummer B134888
CAS-Nummer: 156957-28-7
Molekulargewicht: 907.2 g/mol
InChI-Schlüssel: HDFSOYPNMIVZMT-WKKKTHSJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BF-7 Diglycosyl diacylglycerol is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a glycerolipid consisting of two fatty acid chains and two sugar molecules. This compound has been found in various plants, including soybeans, and has been shown to possess a range of biological activities.

Wirkmechanismus

The mechanism of action of BF-7 Diglycosyl diacylglycerol is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. Studies have shown that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.

Vorteile Und Einschränkungen Für Laborexperimente

BF-7 Diglycosyl diacylglycerol has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized through enzymatic or chemical methods. Furthermore, this compound has been extensively studied, and its biological effects are well-documented. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for research on BF-7 Diglycosyl diacylglycerol. One area of interest is its potential as a therapeutic agent for the treatment of diabetes. Studies have shown that this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic patients. Further research is needed to determine the optimal dosage and administration of this compound for the treatment of diabetes.
Another area of interest is the potential of this compound as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. Further research is needed to determine the mechanisms underlying this effect and to determine the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases.
In conclusion, this compound is a naturally occurring compound with a range of potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it a promising candidate for further research. However, more studies are needed to fully understand the mechanisms underlying its biological effects and to determine its optimal dosage and administration for therapeutic use.

Synthesemethoden

BF-7 Diglycosyl diacylglycerol can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of enzymes, such as lipases, to catalyze the reaction between diacylglycerol and sugar molecules. Chemical synthesis, on the other hand, involves the use of chemical reagents to produce the compound.

Wissenschaftliche Forschungsanwendungen

BF-7 Diglycosyl diacylglycerol has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have also shown that this compound can improve insulin resistance and reduce blood glucose levels in diabetic patients.

Eigenschaften

CAS-Nummer

156957-28-7

Molekularformel

C48H90O15

Molekulargewicht

907.2 g/mol

IUPAC-Name

[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate

InChI

InChI=1S/C48H90O15/c1-5-35(4)27-23-19-15-11-7-9-12-16-20-24-28-39(51)58-32-36(60-40(52)29-25-21-17-13-8-6-10-14-18-22-26-34(2)3)33-59-47-45(57)46(42(54)38(31-50)61-47)63-48-44(56)43(55)41(53)37(30-49)62-48/h34-38,41-50,53-57H,5-33H2,1-4H3/t35?,36?,37-,38-,41-,42-,43+,44-,45+,46+,47+,48-/m1/s1

InChI-Schlüssel

HDFSOYPNMIVZMT-WKKKTHSJSA-N

Isomerische SMILES

CCC(C)CCCCCCCCCCCCC(=O)OCC(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C

SMILES

CCC(C)CCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C

Kanonische SMILES

CCC(C)CCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C

Synonyme

1-(14-methylpalmitoyl)-2-(14-methylpentadecanoyl)-3-O-(alpha-D-glucopyranosyl-(1-3)-O-alpha-D-mannopyranosyl)glycerol
BF-7 diglycosyl diacylglycerol
diglycosyl diacylglycerol BF-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.